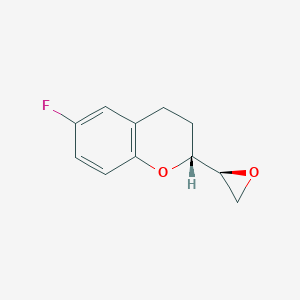

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorine atom, an epoxide ring, and a chromene backbone, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor, such as a fluoro-substituted chromene, using a chiral epoxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

化学反応の分析

Types of Reactions

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1. Pharmacological Applications:

- Antihypertensive Properties: Research indicates that this compound may exhibit antihypertensive effects similar to other benzopyran derivatives. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets involved in cardiovascular regulation .

- Neuroprotective Potential: Certain derivatives have shown inhibition of enzymes like acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

2. Antimicrobial and Antifungal Activity:

- Studies have demonstrated that chromene derivatives, including this compound, possess antimicrobial properties against various bacterial and fungal strains. However, further research is required to elucidate their mechanisms of action .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the effects of various chromene derivatives on acetylcholinesterase inhibition, (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran was found to significantly inhibit this enzyme in vitro. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial efficacy of chromene derivatives against pathogenic strains. The results indicated that this compound exhibited notable activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

作用機序

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.

類似化合物との比較

Similar Compounds

®-6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine substitution.

®-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Similar structure but without the fluorine atom.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the presence of both the fluorine atom and the epoxide ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a complex organic compound with significant biological activity, particularly in the field of pharmacology. This compound is characterized by its unique structural features, including a fluorine atom and an oxirane ring, which contribute to its diverse biological effects. It is primarily recognized as an intermediate in the synthesis of Nebivolol, a well-known antihypertensive agent.

The molecular formula of this compound is C11H11FO2 with a molecular weight of approximately 194.2 g/mol. The compound exists as a mixture of diastereomers, which can influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.2 g/mol |

| Boiling Point | 292 °C |

| Density | 1.299 g/cm³ |

| Flash Point | 138 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cardiovascular regulation. The oxirane ring's electrophilic nature allows it to participate in nucleophilic attacks, potentially leading to the modulation of signaling pathways relevant to hypertension and other cardiovascular conditions.

Interaction Studies

Research indicates that this compound may interact with:

- Beta-Adrenergic Receptors : Similar to Nebivolol, it may exhibit beta-blocking activity.

- Calcium Channels : Potential modulation of calcium influx in cardiac tissues.

These interactions are critical for understanding its pharmacological properties and therapeutic potential.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

- Antihypertensive Effects : As an intermediate in Nebivolol synthesis, it shares similar pharmacological properties that contribute to lowering blood pressure.

- Cardiovascular Protection : Research suggests that compounds within this class may provide protective effects against cardiovascular diseases through various mechanisms including vasodilation and reduced heart rate.

- Potential Antioxidant Activity : Some related compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cardiovascular tissues.

Study 1: Antihypertensive Activity

A study conducted on the antihypertensive effects of benzopyran derivatives showed that compounds similar to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to beta-receptor antagonism and vasodilatory effects.

Study 2: Cardiovascular Safety Profile

Another investigation focused on the safety profile of Nebivolol and its intermediates, indicating that these compounds do not adversely affect heart rate variability, suggesting a favorable cardiovascular safety profile.

特性

CAS番号 |

129050-26-6 |

|---|---|

分子式 |

C11H11FO2 |

分子量 |

194.20 g/mol |

IUPAC名 |

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1 |

InChIキー |

GVZDIJGBXSDSEP-NFJWQWPMSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

異性体SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3 |

正規SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Key on ui other cas no. |

129050-26-6 197706-50-6 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

同義語 |

2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。